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Compound of Interest

Compound Name: Euxanthone

Cat. No.: B022016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Euxanthone (1,7-dihydroxy-9H-xanthen-9-one), a naturally occurring xanthenoid with various

investigated bioactive properties.[1] The following sections detail the interpretation of its mass

spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR)

spectra. Detailed experimental protocols and visual workflows are included to facilitate the

replication and verification of these findings in a research and development setting.

Spectroscopic Data Summary
The structural elucidation of Euxanthone is heavily reliant on a combination of spectroscopic

techniques. The quantitative data derived from these methods are summarized below for clear

reference and comparison.

Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive method

for the analysis of flavonoids like Euxanthone.[2][3] Electrospray ionization (ESI) is a common

technique used for these compounds.[4] The mass spectral data for Euxanthone, typically

observed as a protonated molecule [M+H]⁺, are presented below.
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Analysis Type Precursor Ion (m/z)
Major Fragment Ions

(m/z)
Instrument

LC-MS/MS 229.049 ([M+H]⁺)
155.0489, 127.0553,

115.0524
Q-TOF

Data sourced from PubChem CID 5281631.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the precise molecular structure of Euxanthone.[6]

Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Euxanthone displays characteristic signals in the aromatic region,

corresponding to the protons on the xanthone core.

Proton Position
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~7.35 d 8.5

H-3 ~6.85 dd 8.5, 2.2

H-4 ~7.60 d 2.2

H-5 ~7.55 d 9.0

H-6 ~6.90 dd 9.0, 2.5

H-8 ~6.75 d 2.5

1-OH ~12.5 s (br) -

7-OH ~9.5 s (br) -

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. Data is synthesized from general knowledge of hydroxyxanthone structures.[9]
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¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of Euxanthone.

Carbon Position Chemical Shift (δ, ppm)

C-1 ~162.0

C-2 ~110.5

C-3 ~120.0

C-4 ~108.0

C-4a ~157.0

C-5 ~125.0

C-6 ~115.0

C-7 ~163.0

C-8 ~102.0

C-8a ~155.0

C-9 (C=O) ~182.0

C-9a ~107.0

C-10a ~145.0

Note: Chemical shifts are approximate and based on typical values for xanthone derivatives.[9]

[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for identifying the class of a flavonoid and the

substitution pattern of its hydroxyl groups.[12] Flavonols and flavones typically exhibit two main

absorption bands, referred to as Band I (300-390 nm) and Band II (240-280 nm).[12]
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Solvent/Reagent Band I (λmax, nm) Band II (λmax, nm) Indication

Methanol (MeOH) ~365 ~255, ~290 (shoulder)
Basic xanthone

chromophore

MeOH + NaOAc
Bathochromic shift in

Band II
-

Presence of a free 7-

OH group[13]

MeOH + AlCl₃
Large bathochromic

shift in Band I
-

Presence of a 5-OH

and/or 3-OH group

adjacent to a

carbonyl[12][13]

MeOH + AlCl₃ + HCl
Shift reversal from

AlCl₃ spectrum
-

Differentiates between

3-OH and 5-OH

chelation[13]

Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum

of Euxanthone is complex due to extensive vibrational coupling.[14]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3200 (broad) O-H stretching Phenolic Hydroxyl (-OH)

~1650 C=O stretching Ketone (γ-pyrone)

1600-1450 C=C stretching Aromatic Rings

~1250 C-O stretching Aryl Ether

Note: Values are characteristic ranges for flavonoids and xanthones.[14][15][16]

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based

on standard procedures for the analysis of flavonoids.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: Accurately weigh and dissolve Euxanthone standard or plant extract in

an appropriate LC-MS grade solvent (e.g., methanol).[4] Filter the solution through a 0.2 µm

syringe filter before injection.[4]

Chromatographic Conditions:

System: UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-

TOF).[17]

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[17]

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).[4]

Flow Rate: 0.3 mL/min.[17]

Injection Volume: 5 µL.[4]

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.[17]

Capillary Voltage: 4000 V.[17]

Gas Temperature: 300 °C.[17]

Nebulizer Pressure: 35 psi.[17]

Data Acquisition: Full scan mode to identify the precursor ion, followed by tandem MS

(MS/MS) to obtain fragment ions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 3-5 mg of purified Euxanthone in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[7][8]
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¹H NMR Acquisition:

Acquire a standard 1D proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled 1D carbon spectrum.

A larger number of scans is required due to the low natural abundance of ¹³C.

2D NMR Experiments: For unambiguous assignments, perform 2D NMR experiments such

as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation).[6]

UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of Euxanthone in methanol (spectroscopic

grade). The concentration should be dilute enough to yield absorbance values within the

linear range of the spectrophotometer (typically < 1.0).

Baseline Correction: Use methanol as the blank to zero the spectrophotometer.

Spectrum Acquisition: Scan the sample from 200 to 500 nm to obtain the initial spectrum.[18]

Shift Reagent Analysis:

To separate cuvettes containing the methanolic sample solution, add a small amount of

the following shift reagents:

Anhydrous sodium acetate (NaOAc).

Sodium acetate (NaOAc) and boric acid (H₃BO₃).

Aluminum chloride (AlCl₃).

Aluminum chloride (AlCl₃) and hydrochloric acid (HCl).
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Record the spectrum immediately after the addition of each reagent and again after

several minutes to check for any time-dependent changes.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of dry Euxanthone powder with dry KBr powder and press it into a thin, transparent

disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small

amount of the solid sample directly on the ATR crystal.[19]

Background Spectrum: Collect a background spectrum of the empty sample compartment

(for KBr) or the clean ATR crystal.[19]

Sample Spectrum: Collect the spectrum of the sample. The instrument will automatically ratio

the sample spectrum against the background.

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.[19]

Visualizations: Workflows and Signaling Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

Euxanthone from a plant source.
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Extraction & Isolation

Spectroscopic Analysis

Data Interpretation
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Caption: Workflow for Euxanthone analysis.

Euxanthone-Mediated Signaling Pathway
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Euxanthone has been shown to induce vasorelaxation, potentially through pathways involving

Protein Kinase C (PKC).[20] The diagram below conceptualizes this proposed signaling

mechanism.

Euxanthone

Protein Kinase C (PKC)
(Various Isoforms)activates

Direct Inhibition of
Calcium Influx

Calcium-Independent Pathway

Vasorelaxation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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